molecular formula C19H36O10P- B10757842 (1S)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(pentanoyloxy)methyl]ethyl octanoate

(1S)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(pentanoyloxy)methyl]ethyl octanoate

Cat. No.: B10757842
M. Wt: 455.5 g/mol
InChI Key: UQSXQYRZHMGKIE-DLBZAZTESA-M
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Description

(1S)-2-{[{[(2S)-2,3-DIHYDROXYPROPYL]OXY}(HYDROXY)PHOSPHORYL]OXY}-1-[(PENTANOYLOXY)METHYL]ETHYL OCTANOATE: is a complex organic compound belonging to the class of phosphatidylglycerols. These compounds are characterized by the presence of glycerophosphoglycerols, where two fatty acids are bonded to the 1-glycerol moiety through ester linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-{[{[(2S)-2,3-DIHYDROXYPROPYL]OXY}(HYDROXY)PHOSPHORYL]OXY}-1-[(PENTANOYLOXY)METHYL]ETHYL OCTANOATE involves multiple steps. The process typically starts with the preparation of the glycerol backbone, followed by the introduction of the phosphatidyl group. The final steps involve the esterification of the fatty acids to the glycerol moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-{[{[(2S)-2,3-DIHYDROXYPROPYL]OXY}(HYDROXY)PHOSPHORYL]OXY}-1-[(PENTANOYLOXY)METHYL]ETHYL OCTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols. Substitution reactions can yield a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-{[{[(2S)-2,3-DIHYDROXYPROPYL]OXY}(HYDROXY)PHOSPHORYL]OXY}-1-[(PENTANOYLOXY)METHYL]ETHYL OCTANOATE is used as a model compound to study the behavior of phosphatidylglycerols in various chemical reactions. It is also used in the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

In biology, this compound is studied for its role in cellular processes, particularly in the formation and function of cell membranes. It is also used in research on lipid metabolism and the development of lipid-based drug delivery systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug carrier and its role in the treatment of lipid-related disorders.

Industry

In industry, this compound is used in the production of various lipid-based products, including cosmetics, food additives, and pharmaceuticals. Its unique properties make it suitable for a wide range of applications, from emulsifiers to stabilizers.

Mechanism of Action

The mechanism of action of (1S)-2-{[{[(2S)-2,3-DIHYDROXYPROPYL]OXY}(HYDROXY)PHOSPHORYL]OXY}-1-[(PENTANOYLOXY)METHYL]ETHYL OCTANOATE involves its interaction with specific molecular targets and pathways. In biological systems, it interacts with cell membranes, influencing their structure and function. It may also interact with enzymes involved in lipid metabolism, modulating their activity and affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A major component of cell membranes, similar in structure but with a choline group instead of the dihydroxypropyl group.

    Phosphatidylethanolamine: Another key membrane lipid, differing by the presence of an ethanolamine group.

    Phosphatidylserine: Contains a serine group, playing a crucial role in cell signaling and apoptosis.

Uniqueness

(1S)-2-{[{[(2S)-2,3-DIHYDROXYPROPYL]OXY}(HYDROXY)PHOSPHORYL]OXY}-1-[(PENTANOYLOXY)METHYL]ETHYL OCTANOATE is unique due to its specific structure, which includes the dihydroxypropyl and pentanoyloxy groups. These structural features confer distinct properties, such as enhanced stability and specific interactions with biological molecules, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C19H36O10P-

Molecular Weight

455.5 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] [(2R)-2-octanoyloxy-3-pentanoyloxypropyl] phosphate

InChI

InChI=1S/C19H37O10P/c1-3-5-7-8-9-11-19(23)29-17(14-26-18(22)10-6-4-2)15-28-30(24,25)27-13-16(21)12-20/h16-17,20-21H,3-15H2,1-2H3,(H,24,25)/p-1/t16-,17+/m0/s1

InChI Key

UQSXQYRZHMGKIE-DLBZAZTESA-M

Isomeric SMILES

CCCCCCCC(=O)O[C@H](COC(=O)CCCC)COP(=O)([O-])OC[C@H](CO)O

Canonical SMILES

CCCCCCCC(=O)OC(COC(=O)CCCC)COP(=O)([O-])OCC(CO)O

Origin of Product

United States

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